4-Nitroquinoline N-oxide

Overview

Description

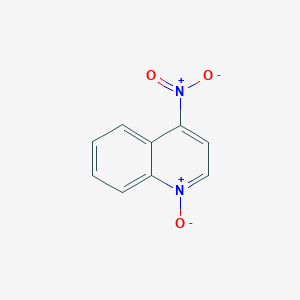

Nitrochin, also known as 4-nitroquinoline 1-oxide, is a quinoline derivative with a nitro group at the 4-position and an oxide group at the 1-position. It is a highly carcinogenic compound that has been extensively studied for its mutagenic properties. Nitrochin is known for inducing DNA damage and has been used in various scientific research applications, particularly in the study of DNA repair mechanisms .

Mechanism of Action

Target of Action

The primary targets of 4-Nitroquinoline N-oxide (4NQO) are DNA and Topoisomerase I . 4NQO is known to form DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide . It also induces the formation of cellular Topoisomerase I-DNA cleavage complexes .

Mode of Action

4NQO interacts with its targets by inducing the formation of Topoisomerase I-DNA cleavage complexes . It is metabolized into a highly reactive 4-hydroxyaminoquinoline 1-oxide, which forms DNA adducts . These adducts are considered responsible for its mutagenicity and genotoxicity .

Biochemical Pathways

4NQO affects the DNA repair and homologous recombination pathways . It is thought to elicit its carcinogenicity by producing DNA adducts after being metabolized . The formation of these adducts can lead to DNA damage, single DNA strand breaks, and irreversible DNA-protein crosslinks .

Pharmacokinetics

It is known that 4nqo is a water-soluble quinoline derivative , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 4NQO results in the formation of 8-hydroxydeoxyguanosine (8OHdG) , an indicator of oxidative damage . It also induces the formation of cellular Topoisomerase I-DNA cleavage complexes . These actions contribute to its carcinogenic effects, making it a potent initiator of skin and lung tumors under experimental conditions .

Action Environment

The action of 4NQO is influenced by the presence of molecular oxygen . It is also known to induce a more potent response than paraquat, a well-known redox-cycling agent . This suggests that the redox environment can significantly influence the action, efficacy, and stability of 4NQO.

Biochemical Analysis

Biochemical Properties

4-Nitroquinoline N-oxide interacts with various biomolecules in the cell. It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that forms covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA . This interaction with DNA is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce higher levels of Top1cc and reduced histone γ-H2AX in PSNG13 than in PNSF5 . It also induces more Top1cc in primary fibroblasts from a patient with Bloom syndrome than in normal human fibroblasts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. It forms stable quinolone monoadducts with genomic DNA, which are highly mutagenic and genotoxic . These adducts can lead to an increase in G:C to T:A transversion mutations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The Top1cc produced by this compound accumulate progressively after addition and persist following removal . This indicates that the compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, immune cell profiling of the spleen and peripheral blood revealed a significant decrease in the B-cell population in this compound-exposed mice than the untreated group .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that forms covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrochin can be synthesized through several methods. One common synthetic route involves the nitration of quinoline followed by oxidation. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the quinoline ring. The resulting nitroquinoline is then oxidized to form 4-nitroquinoline 1-oxide .

Industrial Production Methods

Industrial production of Nitrochin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and oxidation steps are carefully monitored, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Nitrochin undergoes various chemical reactions, including:

Oxidation: Nitrochin can be further oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitro group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of Nitrochin.

Reduction: 4-aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Nitrochin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic chemistry.

Biology: Employed in studies of DNA damage and repair mechanisms. Nitrochin induces bulky purine adducts, making it a valuable tool for understanding mutagenesis.

Medicine: Investigated for its potential role in cancer research due to its carcinogenic properties. It is used to induce tumors in experimental models to study cancer progression and treatment.

Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

4-nitroquinoline: Lacks the oxide group at the 1-position.

4-aminoquinoline: The nitro group is replaced with an amino group.

Uniqueness

Nitrochin is unique due to its dual functional groups (nitro and oxide) which confer distinct chemical reactivity and biological activity. Its ability to induce specific DNA damage and its use as a model compound in mutagenesis studies set it apart from other similar compounds .

Properties

IUPAC Name |

4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQDZJICGQWFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025780 | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES OR PLATES FROM ACETONE | |

CAS No. |

56-57-5 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Nitroquinoline N-oxide primarily interacts with DNA through the formation of adducts. [, ] This interaction is thought to be crucial for its carcinogenic activity. [] this compound preferentially binds to guanine residues in DNA, ultimately leading to mutations that can drive carcinogenesis. [] These mutations can disrupt normal cellular processes like DNA replication and transcription, potentially leading to uncontrolled cell growth and tumor formation. []

A: this compound has the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it mentions various spectroscopic techniques used to study the compound, such as:

- Electron Spin Resonance (ESR) spectroscopy: This technique helped detect and characterize the anion radicals of this compound and its metabolite, 4-Nitrosoquinoline N-oxide. []

- Time-Resolved Infrared Spectroscopy (TRIR): TRIR, coupled with Laser Flash Photolysis (LFP), provided insights into the electron-transfer chemistry of this compound's triplet excited state. []

- UV-Vis Spectroscopy: This technique was employed to study the hydrophobic interactions of this compound with cyclodextrins in aqueous solutions. []

ANone: The provided research focuses primarily on the biological activity and interactions of this compound. As a result, specific details regarding its material compatibility and stability under various conditions are limited.

ANone: this compound is not typically employed as a catalyst. The research primarily focuses on its biological activity, particularly its carcinogenic properties, and its interactions with biological systems.

A: Computational techniques like Density Functional Theory (DFT) have been used to investigate the structure of radical intermediates formed during the metabolism of this compound. [] These calculations help researchers understand the electronic properties and reactivity of these intermediates, which is crucial for elucidating the mechanism of this compound's carcinogenicity.

A: Early research suggests a strong link between the carcinogenic activity of this compound and the ease with which nucleophiles, like the sulfhydryl group in cysteine or glutathione, can substitute its nitro group at position 4. [] This suggests that the electron-withdrawing nature of the N-oxide group plays a significant role in facilitating this nucleophilic substitution. [] Further studies comparing this compound with related compounds indicated that the carcinogenic activity correlated with the ease of this nucleophilic substitution. []

ANone: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is limited in the provided research.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of this compound. Consequently, it doesn't provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with this compound.

A: The provided research primarily focuses on the mechanisms of action and toxicological aspects of this compound rather than its detailed PK/PD profile. While it mentions that the compound exhibits potent skin cancer-producing activity, [] it doesn't delve into specific aspects of its ADME properties or in vivo activity and efficacy in a therapeutic context.

A: While not explored for therapeutic purposes, this compound is a potent carcinogen in various experimental models. [, , , , , , ] In vivo, it induces tumors in mice, particularly lung adenomas and adenocarcinomas. [] It has also demonstrated tumor-inhibitory effects on transplanted tumors in mice, especially when administered directly. [] In vitro, this compound transforms rat oral keratinocytes, inducing changes indicative of malignancy. [] This effect appears to mimic the stages of carcinogenesis observed in vivo. []

ANone: The provided research doesn't provide specific information regarding resistance or cross-resistance mechanisms associated with this compound.

A: this compound is a known potent carcinogen. [, , , ] Studies in rats demonstrate its ability to induce oral focal acantholytic dyskeratosis, a precancerous lesion. [] This carcinogenic activity is believed to stem from its interaction with DNA, forming adducts that can lead to mutations. [, ] Studies also show that it can induce respiratory-deficient mutants in yeast, further highlighting its genotoxic potential. [, ]

ANone: Given its potent carcinogenicity, this compound is not explored for therapeutic applications, and no research on drug delivery or targeting strategies exists for this compound.

A: The discovery of this compound as a potent carcinogen in the early 1960s marked a significant milestone. [, ] Its relatively simple structure compared to other known carcinogens at the time, like polycondensed aromatic hydrocarbons and azo compounds, made it a valuable tool for studying the mechanisms of carcinogenesis. [] Early research focused on understanding its structure-activity relationship, particularly the role of nucleophilic substitution at position 4 in its carcinogenic activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)

![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)